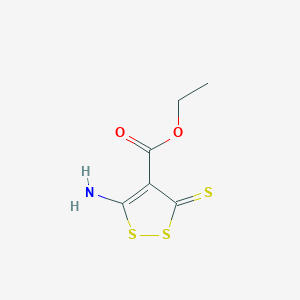![molecular formula C13H13NO2S B187695 N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 5345-10-8](/img/structure/B187695.png)
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide, also known as MTC, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells. In animal models, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been shown to reduce the growth of tumors and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could focus on developing more soluble forms of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide that could be used in a wider range of experiments. Additionally, future studies could explore the potential of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, neurodegenerative diseases, and diabetes. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been studied extensively in vitro and in vivo, and its potential therapeutic effects have been demonstrated in animal models.
Propiedades
Número CAS |
5345-10-8 |
|---|---|
Nombre del producto |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
Clave InChI |
IQZQDGIWGKOBJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



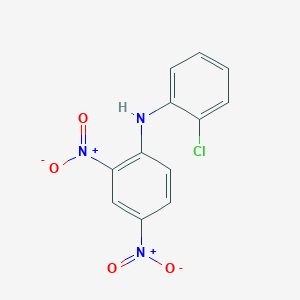
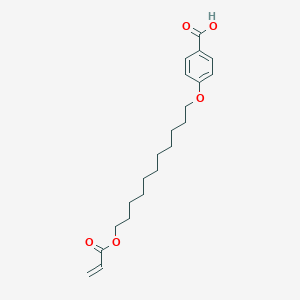
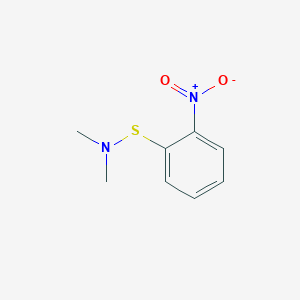
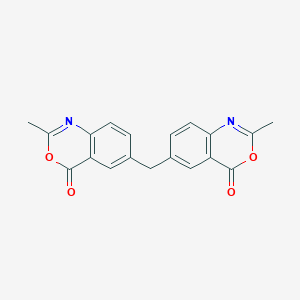
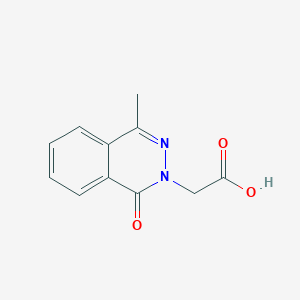
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
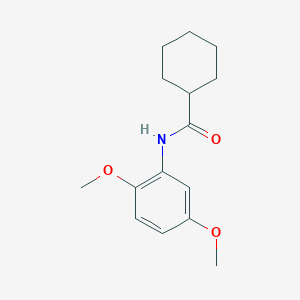
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
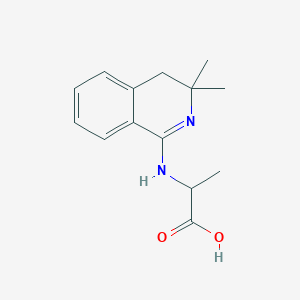
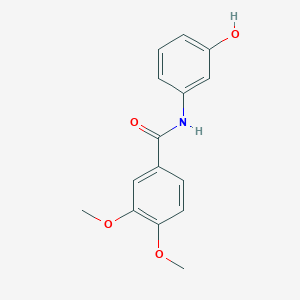
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
